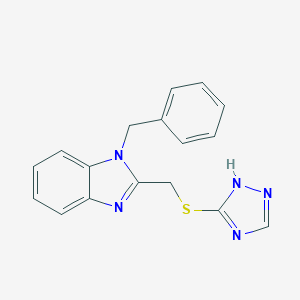
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a triazole moiety, which is often used in click chemistry.
Méthodes De Préparation
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide typically involves the reaction of a benzimidazole derivative with a triazole derivative under specific conditions. One common method involves the use of a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Analyse Des Réactions Chimiques
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials due to its ability to form stable triazole rings.
Biochemistry: It is used as a ligand in coordination chemistry and can stabilize metal ions in various oxidation states.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing the compound’s ability to inhibit or activate specific enzymes . Additionally, the benzimidazole core can interact with DNA or proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: This compound also features a triazole ring but lacks the benzimidazole core, making it less versatile in biological applications.
2-phenyl-1H-benzimidazole: This compound has a benzimidazole core but lacks the triazole ring, limiting its use in click chemistry and coordination chemistry.
Propriétés
Formule moléculaire |
C17H15N5S |
|---|---|
Poids moléculaire |
321.4g/mol |
Nom IUPAC |
1-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C17H15N5S/c1-2-6-13(7-3-1)10-22-15-9-5-4-8-14(15)20-16(22)11-23-17-18-12-19-21-17/h1-9,12H,10-11H2,(H,18,19,21) |
Clé InChI |
FDDZHCAIILPCIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















